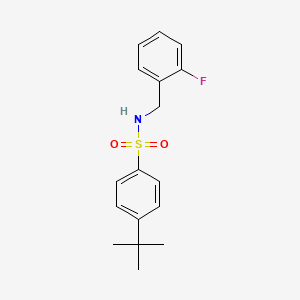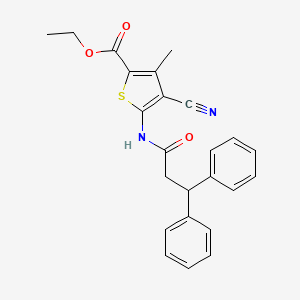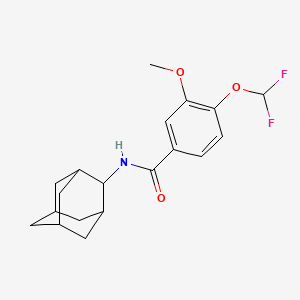![molecular formula C13H13FN4O3 B10976801 4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with nitric acid to introduce the nitro group at the 3-position of the pyrazole ring.
Alkylation: The next step involves the alkylation of the pyrazole ring with 2-bromoethylamine to introduce the ethylamine side chain.
Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the alkylated pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: 4-amino-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the fluorine atom and nitro group can influence its activity and selectivity towards specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of materials with enhanced performance in various applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the nitro group can participate in redox reactions. The pyrazole ring can interact with various biological pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the methyl group on the pyrazole ring.
4-fluoro-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group on the pyrazole ring.
4-chloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Has a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorine atom and the nitro group in 4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, providing distinct advantages in various applications.
Properties
Molecular Formula |
C13H13FN4O3 |
|---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
4-fluoro-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H13FN4O3/c1-9-8-12(18(20)21)16-17(9)7-6-15-13(19)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,19) |
InChI Key |
HHCWXPJBIXOFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


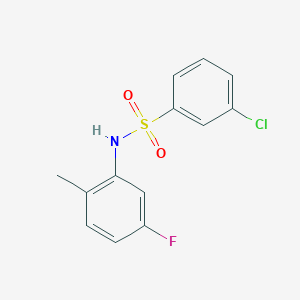
![Propan-2-yl 4-cyano-5-[(cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976726.png)
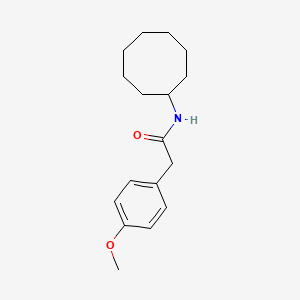
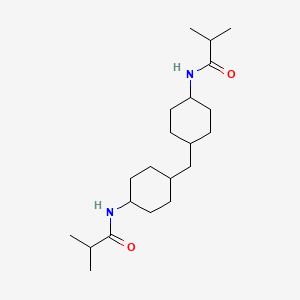

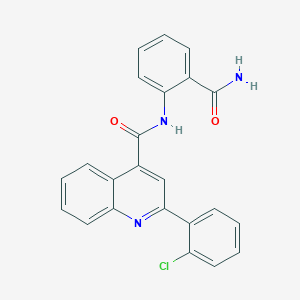
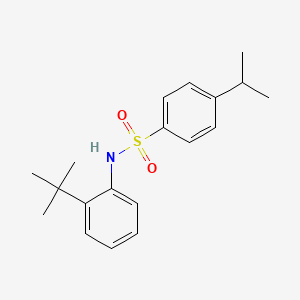
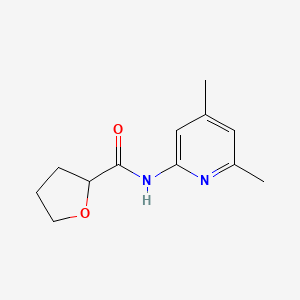
![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)


